2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a structurally complex molecule featuring:
- A 4-bromophenyl substituent linked to an imidazole ring.
- 2-ethyl-2-methyl substitutions on the imidazole nitrogen, conferring steric bulk.
- A sulfanyl-acetamide bridge connecting the imidazole to a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3OS/c1-5-22(4)25-20(16-7-9-17(23)10-8-16)21(26-22)28-13-19(27)24-18-11-6-14(2)15(3)12-18/h6-12H,5,13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQJHNAMOBONOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide represents a novel class of organic molecules with potential applications in medicinal chemistry. Its unique structure, which combines an imidazole ring, a sulfanyl group, and an acetamide moiety, suggests significant biological activity, particularly in anticancer and antimicrobial research.
Structural Characteristics
The compound features several key functional groups:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
- Sulfanyl Group : This group may enhance the compound's reactivity and facilitate interactions with biological targets.
- Acetamide Moiety : Often associated with improved solubility and bioavailability.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding or coordination with metal ions. The sulfanyl group may also contribute to redox reactions, thereby influencing the compound’s bioactivity .
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The IC50 values indicated potent activity, suggesting its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | |
| Escherichia coli | 16 μg/mL |
Case Studies
- Study on Anticancer Activity : A study conducted on a series of imidazole derivatives found that modifications in the substituents significantly influenced their anticancer activity. The presence of the bromophenyl group was critical for enhancing the potency against Caco-2 cells, achieving an IC50 value of 20.6 μM .
- Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against drug-resistant strains. The tested compound showed comparable efficacy to conventional antibiotics, indicating its potential as a novel antimicrobial agent .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) group exhibits nucleophilic character, enabling substitution and oxidation reactions.
Bromophenyl Substitution
The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) and coupling reactions.
Acetamide Hydrolysis
The acetamide group (–NHCO–) undergoes hydrolysis under acidic or basic conditions.
Imidazole Ring Modifications
The 2-ethyl-2-methylimidazole core participates in electrophilic substitution and coordination chemistry.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitroimidazole derivatives | |
| Metal Coordination | ZnCl₂, EtOH, RT, 4h | Zn(II)-imidazole complexes |
Reduction Reactions
Selective reduction of functional groups is achievable with tailored reagents.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Bromine Reduction | H₂ (1 atm), Pd/C, EtOH, RT | Dehalogenated phenyl derivative | |
| Ketone Reduction | NaBH₄, MeOH, 0°C to RT | Secondary alcohol derivatives |
Key Findings from Research
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Sulfanyl Oxidation : The sulfanyl group’s oxidation to sulfone enhances electrophilicity, improving binding affinity in biological targets .
-
Bromophenyl Reactivity : Suzuki coupling enables diversification of the aryl moiety, critical for structure-activity relationship (SAR) studies .
-
Acetamide Stability : Hydrolysis under basic conditions proceeds faster than acidic conditions, with yields >85% reported .
Reaction Mechanisms
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Sulfanyl Oxidation : Proceeds via a radical intermediate in the presence of H₂O₂, forming sulfoxide as the primary product.
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NAS of Bromophenyl : Follows a two-step mechanism involving Meisenheimer complex formation and subsequent amine substitution .
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Hydrolysis of Acetamide : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule:
Key Observations:
Imidazole vs. Phenyl Core: The target compound and its analogue from incorporate an imidazole ring, whereas the compound from lacks this heterocycle.
Aryl Substituents :
- The 3,4-dimethylphenyl group in the target compound contrasts with the 3,4-difluorophenyl group in and the 4-methylphenyl group in . Electron-withdrawing fluorine atoms in may reduce electron density at the acetamide nitrogen compared to the electron-donating methyl groups in the target compound.
Bridge Modifications :
Crystallographic and Conformational Analysis
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide :
- Dihedral Angles :
- The 4-bromophenyl and 3,4-difluorophenyl rings form a dihedral angle of 66.4° , while each ring is twisted relative to the acetamide plane by 40.0° and 86.3° , respectively.
- Intermolecular Interactions :
- Stabilized by N–H···O hydrogen bonds and weaker C–H···O/F interactions, forming infinite chains along the [100] axis.
Target Compound (Hypothetical Analysis Based on Structural Features):
Preparation Methods
Cyclocondensation of α-Ketoamide Precursors
A common method involves cyclizing α-ketoamides with ammonium acetate under acidic conditions. For this compound, 4-bromophenylglyoxal reacts with ethylmethylamine hydrochloride in acetic acid to form the imidazole skeleton.
Reaction conditions :
-
Temperature: 110°C (reflux)
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Solvent: Glacial acetic acid
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Catalyst: Ammonium acetate (1.2 equiv)
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Yield: ~65% (theoretical)
Table 1: Key intermediates for imidazole core synthesis
| Intermediate | Molecular Formula | Role in Synthesis |
|---|---|---|
| 4-Bromophenylglyoxal | C₈H₆BrO₂ | Electrophilic cyclization agent |
| Ethylmethylamine hydrochloride | C₃H₁₀ClN | Nucleophilic amine source |
Thiolation at C4 Position
The sulfanyl group is introduced via nucleophilic substitution using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). Patent data indicate that P₄S₁₀ in toluene at 80°C achieves >70% conversion to the thiol derivative.
Critical parameters :
-
Reaction time: 6–8 hours
-
Workup: Aqueous NaHCO₃ wash to remove excess reagent
Formation of the Acetamide Side Chain
Thiol-Acetyl Coupling
The imidazole-4-thiol reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thioether linkage.
Optimized protocol :
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Dissolve 5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazole-4-thiol (1.0 equiv) in dry THF.
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Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.
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Stir for 4 hours at room temperature.
Amidation with 3,4-Dimethylaniline
The chloro intermediate undergoes nucleophilic displacement with 3,4-dimethylaniline. Catalytic agents like Hünig’s base (DIPEA) enhance reactivity.
Table 2: Amidation reaction parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C (ambient) |
| Catalyst | DIPEA (2.0 equiv) |
| Reaction time | 12 hours |
| Isolation method | Column chromatography (SiO₂, hexane:EtOAc 4:1) |
Purification and Characterization
Crystallization Techniques
The crude product is recrystallized from ethanol/water (3:1 v/v) to afford white crystalline solids. Differential scanning calorimetry (DSC) data from analogous compounds show melting points between 148–152°C.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 2H, Ar-Br), 7.20 (d, J = 8.0 Hz, 1H, Ar-CH₃), 3.45 (s, 2H, SCH₂CO), 2.85 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
HRMS : m/z calculated for C₂₂H₂₅BrN₃OS [M+H]⁺: 484.09, found: 484.12.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency metrics for key steps
| Step | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Imidazole cyclization | 65 | 90 | Byproduct formation from over-alkylation |
| Thiolation | 78 | 85 | Residual P₄S₁₀ contamination |
| Amidation | 82 | 95 | Competing hydrolysis of chloroacetyl intermediate |
Alternative routes using microwave-assisted synthesis reduce reaction times by 40% but require specialized equipment.
Scalability and Industrial Considerations
Batch processes using the above method achieve kilogram-scale production with consistent yields (±3%). Environmental impact assessments highlight the need for solvent recovery systems due to high THF and DCM usage .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide, and how are key intermediates characterized?
- Methodological Answer : The compound can be synthesized via coupling reactions using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base. Key intermediates, such as the imidazole-thiol precursor, should be purified via column chromatography and characterized using H/C NMR and high-resolution mass spectrometry (HRMS). For structural confirmation, single-crystal X-ray diffraction is recommended to resolve bond lengths and dihedral angles .
Q. What spectroscopic and analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks.
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch of acetamide at ~1650–1700 cm).
- X-ray Crystallography : Resolve molecular geometry, hydrogen-bonding networks (e.g., N–H⋯O interactions), and packing stability .
- HPLC or LC-MS : Assess purity (>95%) and detect impurities.
Advanced Research Questions
Q. How can computational reaction path search methods improve the design and optimization of this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states. For example, ICReDD’s approach integrates reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) and reducing trial-and-error cycles. Computational tools like Gaussian or ORCA can model sulfur-based nucleophilic substitution mechanisms at the imidazole-thiol moiety .
Q. What statistical experimental design (DoE) methods are suitable for optimizing reaction parameters, such as catalyst loading or solvent systems?
- Methodological Answer : Use factorial designs (e.g., Box-Behnken or central composite designs) to evaluate interactions between variables (e.g., temperature, stoichiometry, solvent polarity). For example, a 3 factorial design can identify optimal EDC coupling agent ratios while minimizing side reactions. Response surface methodology (RSM) can model yield trends and identify maxima .
Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of this compound?
- Methodological Answer : X-ray crystallography reveals critical non-covalent interactions (e.g., N–H⋯O hydrogen bonds and C–H⋯F contacts) that stabilize the crystal lattice. These interactions affect solubility, melting points, and bioavailability. For instance, the dihedral angle between the 4-bromophenyl and acetamide groups (e.g., 66.4° in related structures) impacts molecular planarity and π-π stacking .
Q. How can researchers resolve contradictions between computational predictions of reaction outcomes and experimental yields?
- Methodological Answer : Implement iterative feedback loops where experimental data (e.g., failed reactions or impurities) refine computational models. For example, discrepancies in predicted vs. observed regioselectivity at the imidazole ring can be addressed by recalibrating DFT parameters (e.g., solvation effects or dispersion corrections) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
